molecular formula C10H8F4O4 B1432120 Methyl 2,4-bis(difluoromethoxy)benzoate CAS No. 97914-57-3

Methyl 2,4-bis(difluoromethoxy)benzoate

Cat. No.: B1432120
CAS No.: 97914-57-3
M. Wt: 268.16 g/mol
InChI Key: ITLWGEYKAPBHEV-UHFFFAOYSA-N
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Description

Methyl 2,4-bis(difluoromethoxy)benzoate is a chemical compound with the molecular formula C10H8F4O4 and a molecular weight of 268.16 g/mol . It is characterized by the presence of two difluoromethoxy groups attached to a benzoate moiety. This compound is used primarily in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-bis(difluoromethoxy)benzoate typically involves the reaction of 2,4-dihydroxybenzoic acid with difluoromethyl ether in the presence of a base, followed by esterification with methanol . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-bis(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while nucleophilic substitution can produce a variety of substituted benzoates .

Scientific Research Applications

Methyl 2,4-bis(difluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethoxybenzoate: Similar structure but with methoxy groups instead of difluoromethoxy groups.

    Methyl 2,4-dichlorobenzoate: Contains chlorine atoms instead of difluoromethoxy groups.

    Methyl 2,4-difluorobenzoate: Lacks the methoxy groups, having only fluorine atoms.

Uniqueness

Methyl 2,4-bis(difluoromethoxy)benzoate is unique due to the presence of difluoromethoxy groups, which can significantly alter its chemical properties and reactivity compared to similar compounds. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

methyl 2,4-bis(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O4/c1-16-8(15)6-3-2-5(17-9(11)12)4-7(6)18-10(13)14/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLWGEYKAPBHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97914-57-3
Record name methyl 2,4-bis(difluoromethoxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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